(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
CAS No.: 1326905-91-2
Cat. No.: VC6074286
Molecular Formula: C27H31FN4O
Molecular Weight: 446.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326905-91-2 |
|---|---|
| Molecular Formula | C27H31FN4O |
| Molecular Weight | 446.57 |
| IUPAC Name | [4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3 |
| Standard InChI Key | XJWZNMQIFTUZRW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, reflects its multicomponent structure:
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Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
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6-Fluoro substitution: Enhances electron-withdrawing properties and metabolic stability.
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4-(2,5-Dimethylphenyl)piperazine: A bulky arylpiperazine group linked to the quinoline at position 4, contributing to receptor-binding interactions.
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Piperidinyl methanone: A ketone-functionalized piperidine at position 3, influencing solubility and target affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1326905-91-2 | |
| Molecular Formula | C27H31FN4O | |
| Molecular Weight | 446.57 g/mol | |
| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F | |
| PubChem CID | 53333873 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multistep reactions, as outlined below:
Step 1: Quinoline Core Formation
The Skraup or Doebner-Miller reaction condenses aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds to generate the quinoline skeleton .
Step 2: Fluorination
Electrophilic fluorination at position 6 is achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under acidic conditions.
Step 3: Piperazine Incorporation
Nucleophilic aromatic substitution introduces the 4-(2,5-dimethylphenyl)piperazine group at position 4 of the quinoline, typically in the presence of a palladium catalyst .
Step 4: Piperidinyl Methanone Attachment
Acylation of the quinoline’s position 3 amine with piperidin-1-yl carbonyl chloride completes the synthesis.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Glycerol, H2SO4, nitrobenzene, 150°C | 60–70 |
| 2 | NFSI, CH3CN, rt, 12 h | 75–85 |
| 3 | Pd(OAc)2, Xantphos, K2CO3, DMF, 100°C | 50–60 |
| 4 | Piperidin-1-yl carbonyl chloride, Et3N, DCM | 80–90 |
Industrial Scalability
Batch reactors are preferred for Steps 1–3 due to exothermic intermediates, while continuous flow systems improve efficiency in Step 4 . Purification relies on column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
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logP: Estimated at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cyclodextrins or lipid carriers.
Biological Activity
Though direct studies are lacking, structural analogs demonstrate:
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Anticancer Activity: Quinoline-piperazine hybrids inhibit VEGFR-II (IC50: 6.5–11.7 µM in MCF-7/PC3 cells) .
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Antipsychotic Potential: Arylpiperazines modulate dopamine D2 and serotonin 5-HT1A receptors (Ki: 10–100 nM) .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC50/Ki | Cell Line/Model |
|---|---|---|---|
| 4q (VEGFR-II inhibitor) | VEGFR-II | 6.5 µM | MCF-7 |
| CHEMBL4213440 | Dopamine D2 | 42 nM | HEK293 |
| 1326833-70-8 (excluded per user) | N/A | N/A | N/A |
Research Gaps and Future Directions
Unexplored Pharmacodynamics
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Target Identification: Computational docking studies suggest affinity for kinase domains (e.g., EGFR, PDGFR) and G protein-coupled receptors .
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Metabolic Stability: In vitro hepatic microsome assays are needed to assess CYP450-mediated degradation.
Toxicity Profiling
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Acute Toxicity: LD50 values in rodent models remain uncharacterized.
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Genotoxicity: Ames tests and micronucleus assays are critical given the quinoline scaffold’s DNA-intercalating potential.
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